![molecular formula C13H23NO5 B6259075 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid CAS No. 1404879-35-1](/img/new.no-structure.jpg)
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an oxan-3-yl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the oxan-3-yl group. One common method involves the reaction of tert-butyl carbamate with an appropriate oxan-3-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The oxan-3-yl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents such as DCC, N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to modify the oxan-3-yl group.
Major Products Formed
Hydrolysis: Free amino acid.
Coupling Reactions: Peptides or peptide derivatives.
Substitution Reactions: Modified amino acid derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, which can then participate in further reactions or interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid is unique due to the specific positioning of the oxan-3-yl group, which can influence its reactivity and interactions in synthetic and biological applications. The presence of the Boc protecting group also provides stability and selectivity during synthesis, making it a valuable compound in various research and industrial contexts .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid, also known as Boc-Ala(oxan-3-yl)-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique oxan ring structure, which may contribute to its biological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications in medicine.
- Chemical Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 368866-33-5
Antiviral Activity
Research has indicated that compounds containing β-amino acids can exhibit antiviral properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit viral neuraminidase, an enzyme critical for viral replication. In a study, a related compound demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential as a lead compound for antiviral drug development .
Anti-inflammatory Effects
The anti-inflammatory potential of β-amino acid derivatives has been explored in various studies. Compounds with similar structures have shown efficacy in suppressing pro-inflammatory cytokines such as TNF-α in vitro. One study reported that a related compound inhibited LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of β-amino acid derivatives have also been investigated. Compounds with structural similarities to this compound have shown enhanced activity against various microbial strains. The presence of specific substituents on the phenyl ring was found to significantly affect antimicrobial efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to maintain the integrity of the functional groups. The synthesis pathway includes the formation of the oxan ring and subsequent coupling reactions to introduce the tert-butoxycarbonyl (Boc) group .
Case Study 1: Antiviral Efficacy
In a comparative study involving various β-amino acid derivatives, researchers synthesized multiple compounds and tested their antiviral activity against influenza virus strains. Among these, a compound structurally similar to this compound exhibited promising results with IC50 values indicating moderate antiviral activity.
Case Study 2: Anti-inflammatory Mechanism
A study explored the anti-inflammatory mechanisms of related compounds in vivo using murine models. The compounds were administered intraperitoneally, resulting in significant reductions in carrageenan-induced paw edema, comparable to established anti-inflammatory drugs like tacrolimus .
Table of Biological Activities
Activity Type | Related Compound | IC50 Value (μM) | Notes |
---|---|---|---|
Antiviral | A-87380 | 50 | Neuraminidase inhibitor |
Anti-inflammatory | MZO-2 | Not specified | Suppressed TNF-α production |
Antimicrobial | Various β-amino acid derivatives | Varies | Enhanced activity with specific substituents |
Properties
CAS No. |
1404879-35-1 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)7-9-5-4-6-18-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
DDDKXEBRBJHARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCOC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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